2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone
Overview
Description
The compound 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone is a chemical entity that appears to be related to a class of compounds that exhibit various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and piperazine moieties have been synthesized and evaluated for their potential as pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted benzene derivatives. For instance, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate of cetirizine hydrochloride, was achieved through reduction, bromination, and reaction with anhydrous piperazine . Similarly, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds in this class has been studied using various spectroscopic and computational methods. Vibrational and structural observations, along with molecular docking studies, have been reported for compounds with similar structural features . The equilibrium geometry and vibrational wavenumbers of these compounds can be computed using density functional theory (DFT) methods, which would also apply to the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular electrostatic potential studies, which identify possible sites for electrophilic and nucleophilic attacks. For example, the negative electrostatic potential regions are mainly localized over the carbonyl group and phenyl rings, indicating sites for electrophilic attack, while positive regions are localized over the nitrogen atoms, suggesting sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be influenced by the substituents on the phenyl and piperazine rings. The presence of a chlorophenyl group can affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound. The piperazine ring is known to be a versatile moiety in medicinal chemistry, often contributing to the compound's biological activity .
Relevant Case Studies
Several of the compounds synthesized with structural similarities to this compound have been evaluated for their biological activities. For instance, derivatives have been tested for anti-HIV-1 RT inhibitory activity , antipsychotic activity , anticancer and antituberculosis activities . These studies provide valuable insights into the potential therapeutic applications of such compounds and could guide the investigation of the compound .
Scientific Research Applications
Antitumor Activity
A significant application of compounds related to 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone is in antitumor activities. Various studies have investigated the antiproliferative effects of related compounds. For instance, 1,2,4-triazine derivatives bearing a piperazine moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Similarly, tertiary amino alcohols of the piperazine series have demonstrated potential in affecting tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antibacterial and Antifungal Activities
Another key application area is in antimicrobial activities. Azole-containing piperazine derivatives have been shown to exhibit moderate to significant antibacterial and antifungal activities (Gan et al., 2010). Also, compounds like chalcones synthesized from 1-(4-piperazin-1-yl-phenyl)ethanone have been effective against certain Gram-positive bacteria and Candida albicans (Tomar et al., 2007).
Anti-Inflammatory Activity
Additionally, derivatives of 1-phenyl-1-ethanone have been synthesized and evaluated for their anti-inflammatory activity, demonstrating potential in reducing inflammation (Karande & Rathi, 2017).
Antipsychotic and Anti-HIV Activity
Compounds derived from 1-phenyl-1-ethanone have also been evaluated for their antipsychotic activity. Studies have shown that such derivatives can exhibit considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014). Furthermore, novel derivatives have been designed and tested for their inhibitory activity against HIV-1 RT, showing significant potency (Chander et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theEstrogen receptor beta . This receptor is a part of the nuclear receptor family of intracellular receptors and plays crucial roles in regulating development, metabolism, and reproductive processes .
Mode of Action
Compounds with similar structures have been found to bind to their targets with an affinity similar to that of esr1, and activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner .
Biochemical Pathways
The interaction with estrogen receptors suggests potential involvement in pathways related todevelopment, metabolism, and reproductive processes .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action.
Result of Action
Given its potential interaction with estrogen receptors, it may influence gene expression and subsequently alter cellular functions related to development, metabolism, and reproduction .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-7-4-8-17(13-16)21-11-9-20(10-12-21)14-18(22)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVAYBJBTHCYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215214 | |
Record name | 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
250714-00-2 | |
Record name | 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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